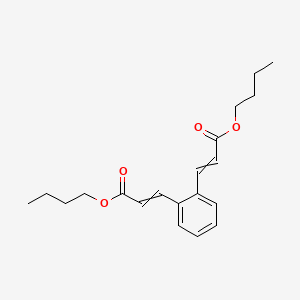
3-Ethoxybenzene-1-sulfonothioic O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxybenzene-1-sulfonothioic O-acid is an organic compound characterized by the presence of an ethoxy group attached to a benzene ring, which is further substituted with a sulfonothioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxybenzene-1-sulfonothioic O-acid can be achieved through several methods. One common approach involves the reaction of ethoxybenzene with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxybenzene-1-sulfonothioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonothioic group to thiols or sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethoxybenzene-1-sulfonothioic O-acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Ethoxybenzene-1-sulfonothioic O-acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonothioic group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
Ethoxybenzene: Lacks the sulfonothioic acid group, making it less reactive in certain chemical reactions.
Benzene-1-sulfonothioic O-acid: Does not have the ethoxy group, which affects its solubility and reactivity.
Phenylsulfonothioic O-acid: Similar structure but without the ethoxy substitution, leading to different chemical properties.
Uniqueness
3-Ethoxybenzene-1-sulfonothioic O-acid is unique due to the presence of both the ethoxy and sulfonothioic acid groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
743375-06-6 |
|---|---|
Molecular Formula |
C8H10O3S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
(3-ethoxyphenyl)-hydroxy-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C8H10O3S2/c1-2-11-7-4-3-5-8(6-7)13(9,10)12/h3-6H,2H2,1H3,(H,9,10,12) |
InChI Key |
VVZOEFVOTRVNLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)S(=O)(=S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


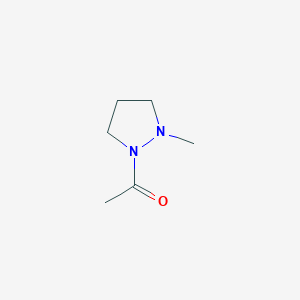
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
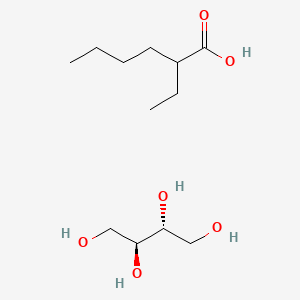
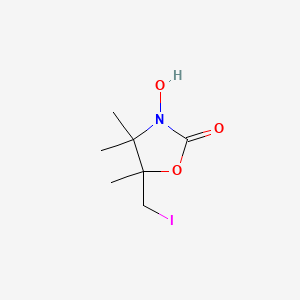
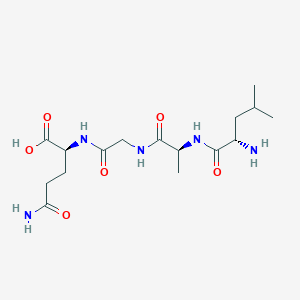
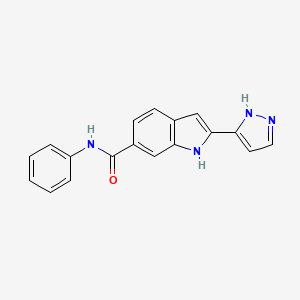

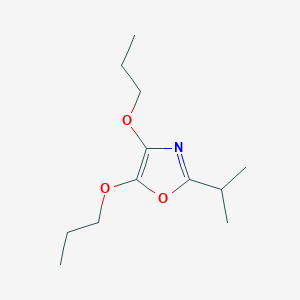
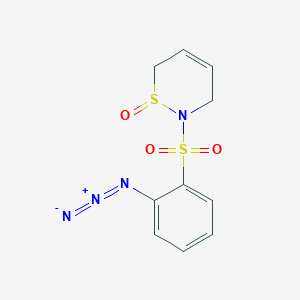
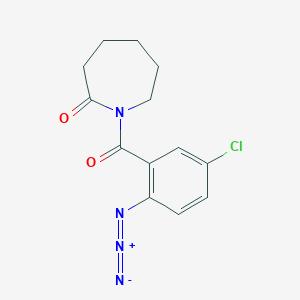
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
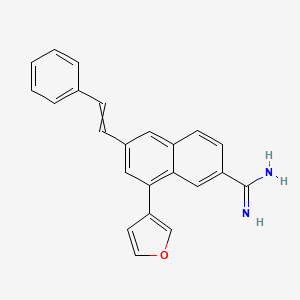
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
